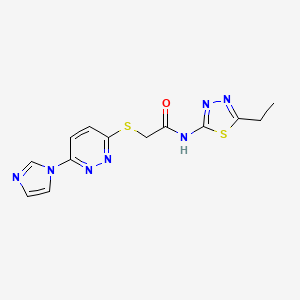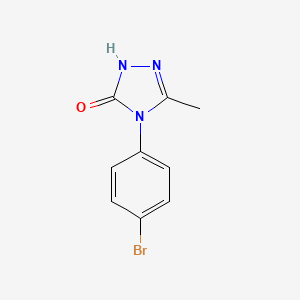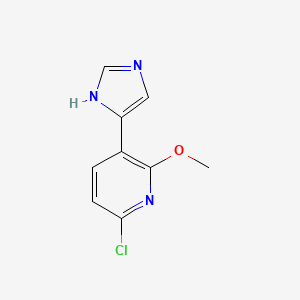![molecular formula C22H21F3N4O2 B3002082 3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189419-44-0](/img/structure/B3002082.png)
3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group attached to a phenyl ring, which is a common motif in pharmaceuticals and agrochemicals . The compound also contains a 1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide group, which is a type of spirocyclic compound. Spirocyclic compounds are often used in drug discovery due to their unique 3D structures.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic ring and the introduction of the trifluoromethyl group. Trifluoromethyl groups are often introduced using radical trifluoromethylation .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and stability .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is increasingly important in pharmaceuticals due to its ability to enhance the bioactivity and stability of drug compounds . This compound, with its trifluoromethyl group, could be used to develop new medications with improved efficacy and pharmacokinetic properties.
Agrochemical Research
Similar to its applications in pharmaceuticals, the trifluoromethyl group plays a vital role in agrochemicals . It can potentially be used to create pesticides and herbicides with increased potency and longer-lasting effects, contributing to more efficient crop protection.
Photoredox Catalysis
The compound’s ability to form electron donor–acceptor (EDA) complexes could be exploited in photoredox catalysis, a field that has seen significant interest for its application in green chemistry . This could lead to more environmentally friendly chemical reactions with lower energy consumption.
Radical Chemistry
Given the compound’s potential to act as a radical precursor, it could be instrumental in radical trifluoromethylation reactions, which are valuable in creating compounds with trifluoromethyl groups—a key functional group in many chemical industries .
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14-5-4-6-15(13-14)18-19(30)28-21(27-18)9-11-29(12-10-21)20(31)26-17-8-3-2-7-16(17)22(23,24)25/h2-8,13H,9-12H2,1H3,(H,26,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTVDGUEAYHCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B3001999.png)

![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)
![5-chloro-2-methylsulfanyl-N-[3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propyl]pyrimidine-4-carboxamide](/img/structure/B3002005.png)
![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)
![6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3002007.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002012.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3002014.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002015.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B3002019.png)
![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)
